Succinylcarnitine

Beschreibung

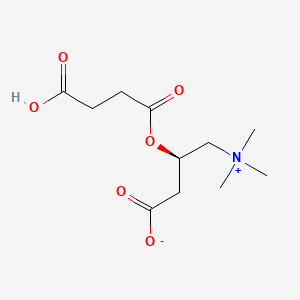

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-3-(3-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-12(2,3)7-8(6-10(15)16)18-11(17)5-4-9(13)14/h8H,4-7H2,1-3H3,(H-,13,14,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEVNYBCYZZDFL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601128562 | |

| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256928-74-2 | |

| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256928-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256928742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUCCINYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9O10Y032W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Crossroads of Succinylcarnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylcarnitine, a dicarboxylic acylcarnitine, sits at the intersection of several key metabolic pathways, including the tricarboxylic acid (TCA) cycle and amino acid catabolism. While its precise enzymatic synthesis and degradation routes in mammals are still under active investigation, emerging evidence points towards a nuanced role in cellular energy homeostasis and metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, detailing its proposed synthesis and degradation pathways, the enzymes implicated, and its relevance in metabolic health and disease. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Acylcarnitines are a class of molecules essential for the transport of fatty acids into the mitochondrial matrix for β-oxidation, a cornerstone of cellular energy production.[1] They also play a role in modulating the intramitochondrial acyl-CoA/CoA ratio and in the metabolism of branched-chain amino acids.[2] this compound is a short-chain dicarboxyl-acylcarnitine, meaning it is an ester of carnitine and succinic acid. Its presence and concentration in biological fluids can serve as a biomarker for certain inborn errors of metabolism and provide insights into the metabolic state of an organism.[3] Understanding the metabolic pathway of this compound is therefore crucial for elucidating its physiological function and its potential as a therapeutic target.

The Proposed Metabolic Pathway of this compound

The metabolism of this compound can be conceptualized in three main stages: synthesis from metabolic intermediates, its potential transport and buffering role, and its subsequent degradation to regenerate its constituent molecules.

Biosynthesis of this compound

The direct enzymatic synthesis of this compound from succinyl-CoA, a key intermediate of the TCA cycle, is the most probable anabolic route. While a dedicated this compound synthase has not been identified, evidence suggests that certain carnitine acyltransferases with broad substrate specificities may catalyze this reaction.

One of the primary candidates for this role is Carnitine O-octanoyltransferase (CROT) , an enzyme primarily located in peroxisomes.[4] CROT is known to handle a variety of acyl-CoAs and is proposed to facilitate the conversion of succinyl-CoA to this compound.[4] This reaction would serve to export succinyl moieties from the peroxisomes or to buffer excess succinyl-CoA.

Another enzyme of interest is Carnitine Palmitoyltransferase 1A (CPT1A) . While its canonical role is in long-chain fatty acid transport, studies have shown that CPT1A can bind succinyl-CoA, which acts as an inhibitor of its primary function.[4] More recent research has revealed that CPT1A possesses lysine succinyltransferase activity, using succinyl-CoA as a substrate to modify proteins.[4] Although this does not directly confirm the synthesis of this compound, it establishes that CPT1A can utilize succinyl-CoA, making its potential role in this compound formation an area for further investigation.

It is important to note that the enzyme responsible for the synthesis of many short-chain acylcarnitines, Carnitine Acetyltransferase (CrAT), is not believed to be responsible for this compound synthesis.[5]

Degradation of this compound

The degradation of this compound likely involves the reverse reaction of its synthesis: the hydrolysis of the ester bond to release succinate and free carnitine. This can occur through two primary mechanisms:

-

Reversal of Carnitine Acyltransferase Activity: Carnitine acyltransferases catalyze reversible reactions. Therefore, enzymes like CPT isoforms could potentially convert this compound and Coenzyme A back into succinyl-CoA and carnitine, particularly when the cellular demand for TCA cycle intermediates is high.[4]

-

Hydrolysis by Acylcarnitine Hydrolases: The cell contains various carboxylesterases and acylcarnitine hydrolases that can cleave the ester bond of acylcarnitines.[6][7] While a specific "this compound hydrolase" has not been identified, it is plausible that one or more of these enzymes with broad substrate specificity are responsible for its degradation. This would directly yield succinate and carnitine.

Quantitative Data

Specific kinetic data for the enzymes directly involved in this compound metabolism is limited in the literature. The following tables present relevant quantitative information for related enzymes and substrates to provide a metabolic context.

Table 1: Michaelis-Menten Constants (Km) of Relevant Enzymes

| Enzyme | Substrate | Km Value | Organism/Tissue |

| Succinyl-CoA Synthetase | Succinate | 0.143 ± 0.001 mM | Advenella mimigardefordensis |

| Carnitine Acetyltransferase (CrAT) | Acetyl-CoA | ~50 µM | Pigeon Breast Muscle |

| Carnitine Palmitoyltransferase I (CPT I) | Palmitoyl-CoA | ~30 µM | Rat Liver Mitochondria |

Note: Data for CrAT and CPT I are for their primary substrates and are provided for comparative purposes.

Table 2: Inhibition Constants (Ki) of CPT I by Dicarboxylic Acyl-CoAs

| Inhibitor | Ki Value | Organism/Tissue |

| Succinyl-CoA | Inhibitory | Rat Liver Mitochondria |

| Malonyl-CoA | ~2 µM | Rat Heart Mitochondria |

Experimental Protocols

The following section outlines general methodologies for assaying the activity of enzymes potentially involved in this compound metabolism.

Assay for Carnitine O-octanoyltransferase (CROT) Activity

This protocol is adapted from standard assays for carnitine acyltransferases and can be modified to test for this compound synthesis.

Principle: The forward reaction measures the formation of acylcarnitine from acyl-CoA and carnitine. The release of free Coenzyme A (CoA-SH) is monitored spectrophotometrically by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound (TNB) that absorbs at 412 nm.

Reagents:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

DTNB (1 mM)

-

L-Carnitine (10 mM)

-

Succinyl-CoA (0.5 mM)

-

Enzyme preparation (purified CROT or cell lysate)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and L-carnitine.

-

Add the enzyme preparation to the reaction mixture and incubate for 5 minutes at 30°C to establish a baseline.

-

Initiate the reaction by adding succinyl-CoA.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of TNB formation (extinction coefficient of TNB at 412 nm is 13.6 mM⁻¹cm⁻¹).

Assay for Acylcarnitine Hydrolase Activity

This protocol measures the release of free carnitine from an acylcarnitine substrate.

Principle: The amount of free carnitine produced is quantified using the carnitine acetyltransferase (CAT) reporter enzyme. In the presence of acetyl-CoA, CAT converts the liberated carnitine to acetylcarnitine, releasing CoA-SH, which is then measured using DTNB as described above.

Reagents:

-

Phosphate buffer (50 mM, pH 7.4)

-

This compound (5 mM)

-

Enzyme preparation (cell lysate or purified hydrolase)

-

Reaction termination solution (e.g., perchloric acid)

-

Neutralizing solution (e.g., KOH)

-

Carnitine quantification reagents:

-

Tris-HCl buffer (100 mM, pH 7.8)

-

DTNB (1 mM)

-

Acetyl-CoA (0.2 mM)

-

Carnitine Acetyltransferase (CAT)

-

Procedure:

-

Incubate the enzyme preparation with this compound in phosphate buffer at 37°C for a defined period.

-

Stop the reaction by adding the termination solution.

-

Neutralize the reaction mixture.

-

In a separate reaction, quantify the liberated carnitine by adding the neutralized sample to the carnitine quantification reagents.

-

Monitor the increase in absorbance at 412 nm after the addition of CAT.

-

Calculate the amount of carnitine produced by comparing the rate to a standard curve of known carnitine concentrations.

Conclusion

The metabolic pathway of this compound is integral to our understanding of the interplay between major metabolic hubs in the cell. While significant progress has been made in identifying the potential enzymatic players, including CROT and various carnitine acyltransferases and hydrolases, further research is required to definitively elucidate the primary synthesis and degradation routes and their regulation. The methodologies and contextual data provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced role of this compound in health and disease, paving the way for potential therapeutic interventions targeting metabolic disorders.

References

- 1. Enhancing the Substrate Specificity of Clostridium Succinyl-CoA Reductase for Synthetic Biology and Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carnitine O-octanoyltransferase (CROT) deficiency in mice leads to an increase of omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnitine Palmitoyltransferase 1A Has a Lysine Succinyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 6. Long-chain acyl-CoA and acylcarnitine hydrolase activities in normal and ischemic rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acylcarnitine hydrolase - Wikipedia [en.wikipedia.org]

Succinylcarnitine as a Biomarker for Metabolic Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylcarnitine (C4-DC) is an acylcarnitine that has emerged as a crucial biomarker for the diagnosis and monitoring of specific inherited metabolic disorders. Acylcarnitines are esters of carnitine and fatty acids, essential for transporting fatty acids into the mitochondria for beta-oxidation. The accumulation of specific acylcarnitines in biological fluids like blood and urine often points to a block in a particular metabolic pathway. This compound is a dicarboxylic acylcarnitine that is particularly elevated in conditions affecting the Krebs cycle and related pathways. Its measurement, typically as part of a broader acylcarnitine profile analysis, is a cornerstone of newborn screening programs and diagnostic investigations for inborn errors of metabolism.

This technical guide provides a comprehensive overview of this compound's role as a biomarker, focusing on its biochemical context, associated metabolic disorders, quantitative data, and the methodologies used for its detection.

Biochemical Context and Metabolic Pathways

This compound is directly related to the metabolism of succinyl-CoA, a key intermediate in the Krebs (or tricarboxylic acid, TCA) cycle. The Krebs cycle is a central hub of cellular metabolism, responsible for the final common oxidative pathway for carbohydrates, fats, and amino acids. In certain pathological states, an accumulation of succinyl-CoA can lead to its conjugation with carnitine, forming this compound.

One of the most clinically significant reasons for succinyl-CoA accumulation is a deficiency in the enzyme succinyl-CoA ligase. This enzyme catalyzes the reversible conversion of succinyl-CoA and ADP or GDP to succinate and ATP or GTP. A defect in this enzyme leads to a build-up of succinyl-CoA, which then spills over into the this compound formation pathway. This condition is known as succinyl-CoA ligase deficiency (SUCL-D), a mitochondrial DNA depletion syndrome.

Furthermore, this compound is a key secondary biomarker for methylmalonic aciduria (MMA), a disorder of amino acid and odd-chain fatty acid metabolism. In MMA, the deficiency of the enzyme methylmalonyl-CoA mutase leads to an accumulation of methylmalonyl-CoA. This primary metabolite is then converted to methylmalonic acid. The metabolic block also causes a build-up of upstream metabolites, including propionyl-CoA, which can be carboxylated to form methylmalonyl-CoA. The disruption of these pathways indirectly affects the Krebs cycle and can lead to elevated levels of this compound, making it a valuable analyte for the differential diagnosis of this condition.

Association with Metabolic Disorders

Elevated this compound is a hallmark of several metabolic disorders, primarily:

-

Methylmalonic Aciduria (MMA): This is one of the most common organic acidemias. While the primary biomarker for MMA is elevated propionylcarnitine (C3) and methylmalonic acid, this compound is a significant secondary marker. The ratio of C4-DC to other acylcarnitines can aid in the differential diagnosis of various subtypes of MMA.

-

Succinyl-CoA Ligase Deficiency (SUCL-D): This is a rarer autosomal recessive disorder that affects mitochondrial function. It is characterized by a severe depletion of mitochondrial DNA. Elevated this compound in the presence of normal C3 carnitine is highly suggestive of this condition.

-

Malonic Aciduria: In some cases, individuals with malonic aciduria may also present with elevated levels of this compound.

-

Mitochondrial Encephalomyopathy: This broad category of mitochondrial disorders can sometimes present with elevated this compound as part of a more complex metabolic profile.

The primary utility of measuring this compound is in newborn screening programs, where it helps to flag potential cases of MMA and other organic acidemias, allowing for early intervention and management.

Quantitative Data

The concentration of this compound in biological fluids is a critical parameter for diagnosis. The following table summarizes typical quantitative data for this compound levels in dried blood spots (DBS).

| Analyte | Condition | Specimen Type | Typical Concentration (μmol/L) |

| This compound (C4-DC) | Healthy/Normal Neonate | Dried Blood Spot | < 0.5 |

| This compound (C4-DC) | Methylmalonic Aciduria (MMA) | Dried Blood Spot | > 2.0 (often significantly higher) |

| This compound (C4-DC) | SUCL-D | Dried Blood Spot | > 0.5 (moderately elevated) |

Note: Reference ranges can vary between laboratories depending on the specific analytical method, instrumentation, and patient population.

Experimental Protocols

The gold standard for the analysis of this compound is flow injection tandem mass spectrometry (MS/MS) on dried blood spots, which allows for the simultaneous profiling of multiple acylcarnitines.

Detailed Methodology for this compound Analysis from Dried Blood Spots (DBS)

1. Sample Preparation:

- A 3 mm disc is punched from the dried blood spot card into a 96-well microtiter plate.

- An extraction solution is added to each well. This solution typically consists of methanol containing isotopically labeled internal standards (e.g., d3-succinylcarnitine). The internal standards are crucial for accurate quantification.

- The plate is sealed and agitated (e.g., on a shaker at 700 rpm) for 30-45 minutes at room temperature to allow for the extraction of acylcarnitines from the blood spot into the solvent.

- After extraction, the supernatant is transferred to a new 96-well plate.

- The solvent is evaporated under a stream of nitrogen gas, often with gentle heating (e.g., 40-50°C).

2. Derivatization:

- The dried residue is reconstituted in a derivatizing agent. A common agent is n-butanolic HCl (e.g., 3N), which converts the carboxyl group of the acylcarnitines into their butyl esters.

- The plate is sealed again and incubated at a higher temperature (e.g., 65°C) for 15-20 minutes to complete the derivatization reaction. This step improves the chromatographic and mass spectrometric properties of the analytes.

- The derivatizing agent is then evaporated under nitrogen gas.

3. Reconstitution and Analysis:

- The final dried residue is reconstituted in the mobile phase used for the MS/MS analysis (e.g., 80% acetonitrile in water).

- The plate is then placed in the autosampler of the tandem mass spectrometer.

4. Tandem Mass Spectrometry (MS/MS) Analysis:

- Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

- Analysis Mode: The instrument is operated in Precursor Ion Scan mode. For acylcarnitine butyl esters, the instrument is set to scan for precursors of a specific fragment ion, which is typically m/z 85. This fragment is characteristic of the carnitine moiety after neutral loss of butene and the ester group.

- Quantification: The concentration of this compound is determined by comparing the ion intensity of the analyte to that of its corresponding isotopically labeled internal standard.

start [label="Start: Dried Blood Spot (DBS) Sample", shape=ellipse, fillcolor="#34A853"];

punch [label="1. Punch 3mm Disc into 96-well Plate"];

extract [label="2. Add Methanol with\nInternal Standards & Agitate"];

transfer [label="3. Transfer Supernatant\nto New Plate"];

evap1 [label="4. Evaporate Solvent\n(Nitrogen Stream)"];

derivatize [label="5. Add n-butanolic HCl &\nIncubate (e.g., 65°C)"];

evap2 [label="6. Evaporate Derivatizing Agent"];

reconstitute [label="7. Reconstitute in\nMobile Phase"];

ms_analysis [label="8. Flow Injection Analysis\nby Tandem MS (MS/MS)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

data_proc [label="9. Data Processing &\nQuantification"];

end [label="End: Report this compound\nConcentration", shape=ellipse, fillcolor="#34A853"];

start -> punch;

punch -> extract;

extract -> transfer;

transfer -> evap1;

evap1 -> derivatize;

derivatize -> evap2;

evap2 -> reconstitute;

reconstitute -> ms_analysis;

ms_analysis -> data_proc;

data_proc -> end;

}

Clinical Utility and Future Perspectives

The measurement of this compound is a vital tool in the clinical setting. Its primary utility lies in:

-

Newborn Screening: As part of an expanded newborn screening panel, it allows for the early detection of infants with MMA and other related disorders, enabling prompt dietary and medical intervention to prevent severe neurological damage and other complications.

-

Differential Diagnosis: In patients with suspected organic acidemias, the acylcarnitine profile, including this compound, provides crucial information to help differentiate between various conditions. For instance, the ratio of C4-DC to C3 can be informative.

-

Monitoring Treatment: For patients diagnosed with MMA, serial monitoring of this compound and other metabolites can help assess the effectiveness of treatment and dietary compliance.

Future research may focus on further elucidating the role of this compound in other metabolic pathways and its potential as a biomarker for a wider range of mitochondrial and metabolic diseases. Advances in mass spectrometry and metabolomics may also lead to more sensitive and specific methods for its detection and a better understanding of its clinical significance.

Conclusion

This compound is a specific and valuable biomarker for inborn errors of metabolism, most notably methylmalonic aciduria and succinyl-CoA ligase deficiency. Its detection via tandem mass spectrometry is a well-established method integrated into newborn screening programs worldwide. An understanding of its biochemical origins, coupled with accurate quantitative analysis, is essential for the diagnosis, management, and ongoing research into these serious metabolic disorders. For professionals in drug development, targeting the pathways that lead to the accumulation of this compound and other toxic metabolites represents a promising avenue for therapeutic intervention.

The Endogenous Function of Succinylcarnitine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylcarnitine, a short-chain dicarboxyl-acylcarnitine, has traditionally been viewed as a secondary metabolite and a biomarker for specific inborn errors of metabolism. However, emerging evidence suggests a more complex role for this molecule within the intricate network of cellular metabolism. This technical guide provides an in-depth exploration of the endogenous function of this compound, delving into its metabolic origins, its interplay with core metabolic pathways such as the Krebs cycle, and its potential roles in cellular signaling. This document synthesizes current knowledge, presents quantitative data, details experimental methodologies for its study, and visualizes key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Acylcarnitines are a class of molecules essential for the transport of fatty acids into the mitochondria for β-oxidation, a primary energy-generating process.[1] While the roles of long-chain acylcarnitines in this "carnitine shuttle" are well-established, the functions of short-chain acylcarnitines are more diverse and less understood. This compound (C4-DC) is a dicarboxylic acylcarnitine derived from the Krebs cycle intermediate, succinyl-CoA. Its presence in biological fluids has been predominantly utilized as a diagnostic marker for inherited metabolic disorders affecting succinyl-CoA ligase (SUCL) activity.[2][3] This guide moves beyond its diagnostic utility to explore the fundamental, endogenous roles of this compound in cellular metabolism.

Metabolic Context and Synthesis of this compound

This compound exists at the crossroads of amino acid catabolism, fatty acid oxidation, and the Krebs cycle. Its direct precursor, succinyl-CoA, is a central hub in cellular metabolism.

The Link to the Krebs Cycle

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a series of chemical reactions to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Succinyl-CoA is a key intermediate in this cycle, formed from α-ketoglutarate. The enzyme succinyl-CoA ligase (SUCL) catalyzes the conversion of succinyl-CoA to succinate, a reaction coupled with the substrate-level phosphorylation of GDP to GTP or ADP to ATP.

Diagram: Krebs Cycle and the Origin of this compound

Caption: The Krebs Cycle, highlighting the formation of succinyl-CoA and its potential conversion to this compound.

The Enigmatic Synthesis of this compound

The specific enzyme responsible for the synthesis of this compound from succinyl-CoA and carnitine remains unidentified. However, evidence points towards the involvement of carnitine acetyltransferase (CrAT), an enzyme known for its broad substrate specificity towards short- and branched-chain acyl-CoAs.[1][4] A genome-wide association study has linked a single-nucleotide polymorphism near the CRAT gene with elevated levels of this compound in human blood, suggesting a functional relationship.[2] CrAT is localized in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum, placing it in proximity to succinyl-CoA pools.[5]

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids and tissues is a critical parameter for understanding its physiological and pathological roles. Below is a summary of reported quantitative data.

| Biological Matrix | Condition | This compound Concentration (µM) | Reference |

| Human Plasma | Healthy Adults (Baseline) | 0.06 ± 0.005 | [6] |

| Human Plasma | Healthy Adults (Post-exercise) | 0.07 ± 0.008 | [6] |

| Human Plasma | Healthy Aging Individuals | Increases with age | [7] |

| Dried Blood Spot | Healthy Newborns | Undetectable to low levels | [3] |

| Dried Blood Spot | Patients with SUCL deficiency | Significantly elevated | [3] |

| Mouse Kidney | Normal Diet | High relative to other tissues | [8] |

| Mouse Heart | Normal Diet | Moderate levels | [8] |

| Mouse Liver | Normal Diet | Moderate levels | [8] |

| Mouse Lung | Normal Diet | Moderate levels | [8] |

| Mouse Muscle | Normal Diet | Lower levels | [8] |

Endogenous Functions of this compound

While primarily recognized as a biomarker, this compound may possess intrinsic biological functions.

Buffering of Mitochondrial Acyl-CoA Pools

A fundamental role of the carnitine acyltransferase system is to buffer the intramitochondrial acyl-CoA/CoA ratio.[4] In conditions of metabolic stress or enzymatic defects where succinyl-CoA may accumulate, its conversion to this compound serves as a "metabolic relief valve." This prevents the sequestration of free Coenzyme A (CoA), which is essential for numerous metabolic reactions, including the Krebs cycle and fatty acid oxidation.

Potential Role in Cellular Signaling

Recent research has begun to uncover signaling roles for acylcarnitines, particularly in inflammation and cellular stress. While direct evidence for this compound is still emerging, its structural similarity to other signaling molecules warrants investigation.

A recent Mendelian randomization study has suggested a causal relationship between elevated this compound levels and an increased risk of ulcerative colitis, an inflammatory bowel disease.[9] This finding points towards a potential pro-inflammatory role for this compound, possibly through the modulation of immune cell function, such as CD39⁺ CD4⁺ T cells.[9]

Diagram: Potential Signaling Pathway of this compound in Ulcerative Colitis

Caption: A proposed pathway linking CD39⁺ CD4⁺ T-cells, this compound, and the pathogenesis of ulcerative colitis.

Association with Oxidative Stress

The accumulation of certain acylcarnitines has been linked to the generation of reactive oxygen species (ROS) and cellular oxidative stress.[10][11] Although the direct effect of this compound on ROS production has not been extensively studied, its precursor, succinate, is a known driver of mitochondrial ROS production.[12][13] Future research should explore whether this compound itself contributes to the cellular redox state.

Experimental Protocols for the Study of this compound

The accurate quantification of this compound is crucial for both research and diagnostic purposes. The gold standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is adapted from established methods for the analysis of acylcarnitines in plasma and dried blood spots.[14][15][16]

5.1.1. Materials and Reagents

-

Internal Standard (IS): Deuterated this compound (e.g., D4-succinylcarnitine)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

n-Butanol

-

Acetyl chloride

-

Water (LC-MS grade)

-

Plasma or dried blood spot samples

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

UHPLC-MS/MS system

5.1.2. Sample Preparation (Derivatization Method)

-

Extraction: To 100 µL of plasma or a 3mm dried blood spot punch, add 300 µL of methanol containing the deuterated internal standard. Vortex vigorously for 1 minute.

-

Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Derivatization: Add 100 µL of 3N HCl in n-butanol (prepared by adding acetyl chloride to n-butanol). Incubate at 65°C for 20 minutes.

-

Final Evaporation: Evaporate the butanolic HCl to dryness.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

5.1.3. LC-MS/MS Parameters

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from low to high organic phase over approximately 10-15 minutes.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and its deuterated internal standard.

Diagram: Experimental Workflow for this compound Quantification

Caption: A typical experimental workflow for the quantification of this compound by LC-MS/MS.

Conclusion and Future Directions

This compound, once relegated to the role of a mere biomarker, is now emerging as a molecule with potential endogenous functions in cellular metabolism and signaling. Its intimate connection to the Krebs cycle positions it as a sensitive indicator of mitochondrial health and metabolic flux. The likely involvement of carnitine acetyltransferase in its synthesis opens new avenues for investigating the regulation of its production.

Future research should focus on several key areas:

-

Enzyme Identification: Definitive identification of the enzyme(s) responsible for this compound synthesis is paramount.

-

Functional Studies: Elucidating the direct effects of this compound on cellular processes, including inflammation, oxidative stress, and gene expression, will be crucial.

-

Therapeutic Potential: Understanding the role of this compound in diseases such as ulcerative colitis may lead to the development of novel therapeutic strategies targeting its metabolism or signaling pathways.

This technical guide provides a solid foundation for researchers and professionals to build upon as we continue to unravel the multifaceted roles of this compound in cellular metabolism. The methodologies and data presented herein should empower further investigation into this intriguing molecule and its implications for human health and disease.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061717) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. proteopedia.org [proteopedia.org]

- 6. Acylcarnitines as markers of exercise-associated fuel partitioning, xenometabolism, and potential signals to muscle afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma acylcarnitine levels increase with healthy aging | Aging [aging-us.com]

- 8. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the role of succinyl carnitine in the association between CD39⁺ CD4⁺ T cell and ulcerative colitis: A Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial Succinate Metabolism and Reactive Oxygen Species Are Important but Not Essential for Eliciting Carotid Body and Ventilatory Responses to Hypoxia in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

Succinylcarnitine: From Discovery to a Key Biomarker in Metabolic Disease

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylcarnitine (C4-DC) is a short-chain dicarboxylic acylcarnitine that has emerged as a significant biomarker in the study of inborn errors of metabolism and broader metabolic pathways. As an ester of succinic acid and carnitine, its presence and concentration in biological fluids provide a window into the intricate workings of the Krebs cycle and amino acid catabolism. This technical guide provides an in-depth overview of the discovery, initial characterization, and evolving understanding of this compound, tailored for researchers, scientists, and professionals in drug development.

While the broader class of acylcarnitines was discovered over seven decades ago, the specific identification of this compound is intrinsically linked to the advancement of analytical techniques, particularly mass spectrometry, in the latter half of the 20th century. Its story is one of technological progression enabling deeper metabolic insights.

Biochemical Context and Synthesis

This compound is formed from the conjugation of succinyl-CoA and L-carnitine. Succinyl-CoA is a key intermediate in the mitochondrial Krebs cycle and is also a product of the catabolism of several amino acids, including valine, isoleucine, and methionine. The general role of acylcarnitines is to facilitate the transport of acyl groups across the inner mitochondrial membrane for subsequent metabolism, a process crucial for energy production.[1]

The precise enzymatic basis for the synthesis of this compound from succinyl-CoA remains an area of active investigation. While Carnitine Acetyltransferase (CrAT) is responsible for the synthesis of many short-chain acylcarnitines, studies have shown that it exhibits no activity towards dicarboxylic acyl-CoA esters, suggesting another enzyme is responsible for this compound formation. Some evidence points towards the involvement of Carnitine Palmitoyltransferase (CPT), though the specific transferase has not been definitively identified.[2]

dot

Caption: Formation of this compound from Krebs Cycle and Amino Acid Catabolism Intermediates.

Discovery and Early Identification

The definitive discovery of this compound is not attributed to a single seminal publication but rather emerged from the systematic application of advanced analytical methods to the study of inborn errors of metabolism. The development of Fast Atom Bombardment Mass Spectrometry (FAB-MS) in the 1980s was a critical technological leap that enabled the sensitive detection of non-volatile, polar molecules like acylcarnitines in biological fluids.

Early investigations into organic acidurias, such as propionic and methylmalonic acidemia, revealed abnormal profiles of urinary acylcarnitines. In these conditions, the accumulation of upstream metabolites like propionyl-CoA and methylmalonyl-CoA leads to their conversion to the corresponding carnitine esters. Given the close metabolic relationship between methylmalonyl-CoA and succinyl-CoA, it is within this context that this compound was likely first detected and characterized, serving as a marker of metabolic disruption within the Krebs cycle and related pathways.

Initial Characterization and Analytical Methodologies

The initial characterization of this compound was primarily through its mass spectrometric properties. The advent of tandem mass spectrometry (MS/MS) in the early 1990s revolutionized the field, allowing for the rapid and sensitive profiling of a wide range of acylcarnitines from a single dried blood spot.[3] This technique, often referred to as "acylcarnitine profiling," became a cornerstone of newborn screening programs for inborn errors of metabolism.

A significant challenge in the early analysis of this compound was its isobaric nature with methylmalonylcarnitine. Both molecules have the same mass-to-charge ratio, making them indistinguishable by conventional MS/MS methods. This limitation necessitated the development of more sophisticated techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which could chromatographically separate the two isomers before detection.

Experimental Protocol: Quantification of this compound and Methylmalonylcarnitine in Dried Blood Spots by LC-MS/MS

The following protocol is based on a validated method for the differential diagnosis of methylmalonic aciduria and succinyl-CoA synthetase-related defects.[4]

1. Sample Preparation:

-

A 3 mm disk is punched from a dried blood spot into a 96-well plate.

-

100 µL of a methanol solution containing internal standards (e.g., deuterated this compound and methylmalonylcarnitine) is added to each well.

-

The plate is agitated for 30 minutes to extract the analytes.

-

The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.

2. Derivatization:

-

The dried residue is reconstituted in 50 µL of 3N n-butanolic HCl.

-

The plate is sealed and heated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.

-

The derivatization reagent is evaporated to dryness under nitrogen.

-

The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for butylated this compound and methylmalonylcarnitine and their respective internal standards.

dot

Caption: Experimental workflow for the quantification of this compound by LC-MS/MS.

Quantitative Data

The following table summarizes key quantitative parameters from a validated LC-MS/MS method for this compound.[4]

| Parameter | Value |

| Linearity Range | 0.025 - 10 µmol/L |

| Lowest Limit of Quantification (LLOQ) | 0.025 µmol/L |

| Within-day Coefficient of Variation (CV) | 1.94% |

| Between-day Coefficient of Variation (CV) | 3.19% |

Clinical Significance and Future Directions

The accurate measurement of this compound has become crucial in the differential diagnosis of certain inborn errors of metabolism. Elevated levels of this compound are a key indicator of defects in the genes encoding the α-subunit (SUCLG1) and the β-subunit (SUCLA2) of the ADP-forming succinyl-CoA synthetase (SCS).[4] In these conditions, the impaired conversion of succinyl-CoA to succinate leads to the accumulation of succinyl-CoA and its subsequent conversion to this compound.

The ongoing research into the roles of this compound and other acylcarnitines continues to expand our understanding of metabolic regulation and disease pathophysiology. Future work will likely focus on:

-

Definitive identification of the enzyme(s) responsible for this compound synthesis.

-

Elucidation of the role of this compound in other metabolic and signaling pathways.

-

Development of novel therapeutic strategies for inborn errors of metabolism based on modulating acylcarnitine profiles.

The journey of this compound from an initially uncharacterized metabolite to a specific and valuable biomarker highlights the power of analytical chemistry in advancing our understanding of human health and disease.

References

- 1. Metabolic studies of carnitine in a child with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of continuous-flow liquid chromatography/fast-atom bombardment mass spectrometry to the analysis of diagnostic acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 4. ESI-MS/MS study of acylcarnitine profiles in urine from patients with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anaplerotic Role of Succinylcarnitine Metabolism in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinylcarnitine, a dicarboxylic acylcarnitine, does not directly participate as an intermediate in the Krebs (tricarboxylic acid) cycle. However, its metabolic pathway is critically linked to the Krebs cycle through anaplerosis, the process of replenishing cycle intermediates. This compound is a key biomarker for inborn errors of metabolism affecting the catabolism of certain amino acids and odd-chain fatty acids, which ultimately feed into the Krebs cycle as succinyl-CoA. This guide provides a detailed overview of the biochemical pathway, quantitative data on this compound levels in health and disease, a comprehensive experimental protocol for its quantification, and visualizations of the metabolic and experimental workflows.

The Indirect Connection: From Propionyl-CoA to Succinyl-CoA

The involvement of this compound in the Krebs cycle is indirect, stemming from the catabolism of propiogenic substrates, including the amino acids valine, isoleucine, methionine, and threonine, as well as odd-chain fatty acids. The breakdown of these molecules produces propionyl-CoA, which is then converted to the Krebs cycle intermediate succinyl-CoA through a three-step enzymatic process within the mitochondria. This compound is formed when succinyl-CoA is esterified to carnitine.

The conversion of propionyl-CoA to succinyl-CoA is a vital anaplerotic pathway and involves the following enzymes:

-

Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that carboxylates propionyl-CoA to form D-methylmalonyl-CoA.

-

Methylmalonyl-CoA Epimerase (MCEE): This enzyme catalyzes the conversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA.

-

Methylmalonyl-CoA Mutase (MUT): A vitamin B12 (adenosylcobalamin)-dependent enzyme that isomerizes L-methylmalonyl-CoA to succinyl-CoA.

Succinyl-CoA then enters the Krebs cycle, contributing to energy production and the biosynthesis of other molecules. Inborn errors of metabolism affecting any of these enzymes, such as propionic acidemia (PCC deficiency) and methylmalonic acidemia (MUT or MCEE deficiency), lead to the accumulation of upstream metabolites, including propionyl-CoA and methylmalonyl-CoA. These accumulated acyl-CoAs are then transesterified to carnitine, forming propionylcarnitine (C3) and methylmalonylcarnitine/succinylcarnitine (C4-DC), which can be detected in blood and urine.

Quantitative Data Presentation

This compound (often measured as C4-DC, which includes its isomer methylmalonylcarnitine) is a crucial biomarker in newborn screening and the diagnosis of organic acidemias. The following tables summarize the quantitative levels of relevant acylcarnitines in dried blood spots (DBS) and plasma in healthy individuals and in patients with propionic acidemia and methylmalonic acidemia.

Table 1: Acylcarnitine Concentrations in Dried Blood Spots (DBS) of Neonates

| Analyte | Healthy Neonates (μmol/L) | Propionic Acidemia (μmol/L) | Methylmalonic Acidemia (μmol/L) |

| Propionylcarnitine (C3) | 0.50 - 4.00 | Significantly Elevated (>5) | Significantly Elevated (>5) |

| C3/C2 Ratio | 0.04 - 0.25 | Significantly Elevated | Significantly Elevated |

| This compound (C4-DC) | < 1.25[1][2] | Normal to Mildly Elevated | Significantly Elevated |

Table 2: Acylcarnitine Concentrations in Plasma

| Analyte | Healthy Individuals (μmol/L) | Propionic Acidemia (μmol/L) | Methylmalonic Acidemia (μmol/L) |

| Propionylcarnitine (C3) | < 5.7[3] | 5.7 - 52.11[4][5] | Elevated |

| Short-Chain Acylcarnitines (Total) | 5.7 ± 3.5[3] | 28.6[3] | Elevated |

| Free Carnitine (C0) | 37 ± 8[3] | Decreased (e.g., 5.7)[3] | Decreased |

Experimental Protocols

The gold standard for the quantification of this compound and other acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the simultaneous measurement of a panel of acylcarnitines.

Protocol: Quantification of Acylcarnitines in Dried Blood Spots (DBS) by LC-MS/MS

3.1. Materials and Reagents

-

Dried blood spot punches (3 mm)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

n-Butanol (HPLC grade)

-

Acetyl chloride or 3N HCl in n-butanol

-

Deuterated internal standard mixture in methanol (containing d3-propionylcarnitine, d3-butyrylcarnitine, etc.)

-

96-well microtiter plates

-

Plate shaker

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system (e.g., triple quadrupole)

3.2. Sample Preparation

-

Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.

-

Extraction: Add 100 µL of methanol containing the deuterated internal standards to each well.

-

Incubation: Seal the plate and incubate on a plate shaker for 30 minutes at room temperature to extract the acylcarnitines.

-

Drying: Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 45°C.

3.3. Derivatization (Butylation)

-

Reagent Preparation: Prepare the butylation reagent by slowly adding acetyl chloride to n-butanol to a final concentration of 5% v/v (or use commercially available 3N HCl in n-butanol).

-

Reaction: Add 100 µL of the butylation reagent to each dried sample well.

-

Incubation: Seal the plate and incubate at 65°C for 20 minutes.

-

Drying: Evaporate the butylation reagent to dryness under nitrogen at 45°C.

3.4. Reconstitution and Analysis

-

Reconstitution: Reconstitute the dried, derivatized samples in 100 µL of the mobile phase (e.g., 75:25 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

3.5. LC-MS/MS Parameters

-

LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the acylcarnitines (e.g., starting with a high percentage of A and gradually increasing B).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Mode: Multiple Reaction Monitoring (MRM). The precursor ion for all butylated acylcarnitines is scanned for the product ion at m/z 85, which is a characteristic fragment of the carnitine moiety. Specific MRM transitions for this compound (butylated) are monitored. For example, the transition for butylated this compound is m/z 374.2 → 85.1.[6]

Mandatory Visualizations

Metabolic Pathway Diagram

Caption: Anaplerotic pathway from propiogenic substrates to the Krebs cycle.

Experimental Workflow Diagram

Caption: Workflow for acylcarnitine analysis from dried blood spots.

Conclusion

While not a direct participant, the metabolism of this compound is intrinsically linked to the Krebs cycle, serving as a critical indicator of anaplerotic flux from the breakdown of amino acids and odd-chain fatty acids. The quantification of this compound and its precursors by LC-MS/MS is a cornerstone in the diagnosis and monitoring of inborn errors of metabolism. A thorough understanding of this metabolic interplay is essential for researchers and clinicians in the fields of metabolic disease, drug development, and clinical diagnostics.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic studies of carnitine in a child with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Analysis of propionylcarnitine in blood and methylmalonic acid in urine of 162 patients with methylmalonic acidemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Basis of Elevated Succinylcarnitine: A Technical Guide for Researchers

[Whitepaper]

Abstract

Elevated succinylcarnitine (C4-DC) is a critical biomarker for a specific group of rare, autosomal recessive mitochondrial disorders resulting from a deficiency in the Krebs cycle enzyme Succinate-CoA Ligase (SUCL). This technical guide provides an in-depth exploration of the genetic and molecular underpinnings of elevated this compound, with a primary focus on SUCL deficiency caused by pathogenic variants in the SUCLG1 and SUCLA2 genes. We present a comprehensive overview of the pathophysiology, diagnostic methodologies, and quantitative biochemical data. This document includes detailed experimental protocols for key diagnostic assays and visualizes complex metabolic and diagnostic pathways using Graphviz diagrams to support research and therapeutic development.

Introduction: this compound as a Diagnostic Marker

This compound is a dicarboxylic acylcarnitine that is typically present at very low levels in blood and other tissues. Its accumulation is a specific indicator of a block in the mitochondrial matrix, specifically at the level of the Krebs (TCA) cycle. The identification of elevated this compound, often as part of newborn screening (NBS) panels using tandem mass spectrometry (MS/MS), is highly suggestive of a Succinate-CoA Ligase (SUCL) deficiency. This enzyme, also known as succinyl-CoA synthetase, catalyzes the reversible conversion of succinyl-CoA and a nucleoside diphosphate (ADP or GDP) to succinate and the corresponding nucleoside triphosphate (ATP or GTP). A deficiency in SUCL activity leads to the accumulation of succinyl-CoA, which is subsequently conjugated with carnitine to form this compound.

Primary Genetic Basis: Succinate-CoA Ligase (SUCL) Deficiency

SUCL is a heterodimeric enzyme composed of an invariant α-subunit encoded by the SUCLG1 gene and a substrate-specific β-subunit that determines nucleotide specificity.[1] The ADP-forming β-subunit is encoded by SUCLA2, while the GDP-forming β-subunit is encoded by SUCLG2. To date, pathogenic variants causing SUCL deficiency have been identified in SUCLG1 and SUCLA2.[2][3]

-

SUCLG1 Gene: Encodes the α-subunit of the enzyme. Mutations in SUCLG1 affect both the ADP- and GDP-dependent activities of the enzyme, leading to a more severe, often fatal infantile lactic acidosis with multi-organ involvement, including liver and heart.[4][5]

-

SUCLA2 Gene: Encodes the ADP-specific β-subunit, which is predominantly expressed in the brain, heart, and skeletal muscle.[1] Mutations in SUCLA2 are typically associated with a less severe phenotype characterized by encephalomyopathy, hearing loss, and Leigh-like syndromes.[6][7]

The pathophysiology of SUCL deficiency is twofold. The primary defect is the impairment of the Krebs cycle, leading to a cellular energy deficit. The secondary, and equally critical, consequence is the impairment of the mitochondrial nucleoside triphosphate pool, which is essential for the synthesis and maintenance of mitochondrial DNA (mtDNA). This often results in mtDNA depletion, a common finding in affected tissues.[1][4]

Quantitative Biochemical Data

The biochemical hallmarks of SUCL deficiency are the elevation of this compound in blood, often accompanied by mild methylmalonic aciduria. The following tables summarize the key quantitative findings.

Table 1: Acylcarnitine and Metabolite Levels

| Analyte | Condition | Specimen | Concentration Range (µmol/L) | Citation(s) |

|---|---|---|---|---|

| This compound (C4-DC) | SUCL Deficiency (SUCLG1/SUCLA2) | Dried Blood Spot | Elevated (Assay linear range 0.025-10 µmol/L) | [2] |

| Normal Newborn | Dried Blood Spot | Typically < 0.5 µmol/L (Undetectable in many) | [8][9] | |

| Methylmalonic Acid (MMA) | SUCL Deficiency (SUCLG1/SUCLA2) | Urine | 10 - 500 mmol/mol creatinine | [10] |

| Normal | Urine | < 3 mmol/mol creatinine | [10] |

| Free Carnitine (C0) | Normal Newborn | Dried Blood Spot | 8.5 - 55 µmol/L |[8][9] |

Note: Specific patient concentrations for this compound are rarely published as absolute values, but are noted as significantly elevated above the detection limit of the assay.

Table 2: Succinate-CoA Ligase Enzyme Activity in Patient Fibroblasts

| Gene Defect | Substrate | Patient Activity (nmol/min/mg protein) | Control Range (nmol/min/mg protein) | % of Control Activity | Citation(s) |

|---|---|---|---|---|---|

| SUCLG1 | ATP | 0.2 | 2.4 - 4.8 | ~4-8% | [4] |

| GTP | 0.1 | 4.7 - 9.6 | ~1-2% | [4] | |

| SUCLA2 | ATP | 0.09 - 0.18 | 0.98 - 1.04 | ~9-18% | [11] |

| | GTP | 10.5 - 13.9 | 7.6 - 10.9 | Normal/Elevated |[11] |

Metabolic and Diagnostic Pathways

Metabolic Pathway Disruption in SUCL Deficiency

The diagram below illustrates the central role of Succinate-CoA Ligase in the Krebs cycle and the consequences of its deficiency.

Caption: Metabolic block in SUCL deficiency leading to this compound formation.

Diagnostic Workflow for Elevated this compound

The following workflow outlines the diagnostic path from an abnormal newborn screen to a definitive molecular diagnosis.

Caption: Diagnostic workflow for suspected Succinate-CoA Ligase (SUCL) deficiency.

Detailed Experimental Protocols

Protocol 1: Acylcarnitine Analysis by Tandem Mass Spectrometry

This protocol describes the analysis of acylcarnitines, including this compound, from dried blood spots (DBS) using flow-injection MS/MS.

Objective: To quantify acylcarnitine species for newborn screening and diagnostic confirmation.

Methodology:

-

Sample Preparation:

-

Punch a 3.2 mm disk from a DBS into a 96-well microtiter plate.

-

Add 100-200 µL of a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards (e.g., d3-C2, d3-C3, d8-C5, d3-C8, d3-C16 carnitines).

-

Seal the plate and agitate for 30-60 minutes at room temperature to elute the analytes.

-

-

Derivatization (Butylation):

-

Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Add 50-100 µL of 3N HCl in n-butanol to each well.

-

Seal the plate and incubate at 65°C for 15-20 minutes. This step converts the acylcarnitines to their butyl esters, improving chromatographic and ionization efficiency.

-

Evaporate the butanolic HCl to dryness under nitrogen.

-

-

Analysis:

-

Reconstitute the dried residue in 100-150 µL of a mobile phase (e.g., 80:20 acetonitrile:water).

-

Inject the sample into the tandem mass spectrometer via flow injection or LC.

-

Analyze using electrospray ionization in positive ion mode (ESI+).

-

Monitor for specific precursor-to-product ion transitions. All acylcarnitine butyl esters fragment to a common product ion at m/z 85, which corresponds to the protonated carnitine core after neutral loss of the butylated acyl chain.

-

Key Transition for this compound: While C4-DC (this compound) is isobaric with C5-OH (3-hydroxyisovalerylcarnitine), they can be differentiated by LC-MS/MS methods or by observing other associated markers. The precursor ion for butylated this compound is monitored, fragmenting to the characteristic m/z 85 product ion.[2]

-

-

Quantification:

-

Calculate the concentration of each analyte by comparing the signal intensity ratio of the native analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

-

Protocol 2: SUCL Enzyme Activity Assay (Spectrophotometric)

This protocol measures SUCL activity in the direction of succinyl-CoA formation, which consumes ATP (or GTP). The consumption of ATP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[12][13]

Objective: To determine the functional activity of ATP- and GDP-dependent SUCL in patient-derived cells (e.g., fibroblasts).

Methodology:

-

Sample Preparation:

-

Harvest cultured fibroblasts and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenize the cells by sonication and centrifuge to remove cell debris.

-

Determine the protein concentration of the supernatant (cell lysate) using a standard method (e.g., Bradford assay).

-

-

Reaction Mixture:

-

Prepare a master mix in a cuvette or 96-well plate containing the following final concentrations:

-

50 mM Tris-HCl, pH 7.4

-

7 mM MgCl₂

-

2 mM Phosphoenolpyruvate (PEP)

-

0.1 mM NADH

-

0.1 mM Coenzyme A (CoA)

-

6 U Pyruvate Kinase (PK)

-

6 U Lactate Dehydrogenase (LDH)

-

Cell lysate (e.g., 50-100 µg total protein)

-

-

-

Reaction Initiation and Measurement:

-

Equilibrate the reaction mixture to 30°C.

-

Initiate the reaction by adding the nucleotide and substrate:

-

For A-SCS activity: Add 0.4 mM ATP and 10 mM succinate.

-

For G-SCS activity: Substitute ATP with GTP.

-

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 10-15 minutes) using a spectrophotometer.

-

-

Principle and Calculation:

-

SUCL produces ADP from ATP.

-

Pyruvate kinase (PK) uses ADP and PEP to regenerate ATP and produce pyruvate.

-

Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing one molecule of NADH to NAD⁺ for each molecule of ADP produced.

-

The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the SUCL activity.

-

Calculate the specific activity (nmol/min/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Protocol 3: SUCLG1/SUCLA2 Gene Sequencing (Sanger Method)

This protocol outlines the steps for identifying pathogenic variants in the SUCLG1 and SUCLA2 genes.

Objective: To obtain the DNA sequence of all coding exons and exon-intron boundaries of the target genes to identify causative mutations.

Methodology:

-

DNA Extraction:

-

Extract genomic DNA from a patient's peripheral blood leukocytes or cultured fibroblasts using a commercial DNA extraction kit.

-

Assess DNA quality and quantity using spectrophotometry (A₂₆₀/A₂₈₀ ratio) and fluorometry.

-

-

Primer Design and PCR Amplification:

-

Design primer pairs to amplify each coding exon and the flanking intronic sequences of SUCLG1 and SUCLA2. Primers should be designed to have a melting temperature (Tm) of ~58-62°C and produce amplicons of 300-600 bp.

-

Perform Polymerase Chain Reaction (PCR) for each exon. A typical reaction includes:

-

Genomic DNA (~50 ng)

-

Forward and Reverse Primers (10 µM each)

-

dNTP mix

-

Taq DNA Polymerase and corresponding reaction buffer

-

-

Use a thermal cycler with an initial denaturation step (e.g., 95°C for 5 min), followed by 30-35 cycles of denaturation (95°C), annealing (55-60°C), and extension (72°C), and a final extension step.

-

-

PCR Product Purification:

-

Verify successful amplification by running a small volume of the PCR product on an agarose gel. A single, sharp band of the expected size should be visible.

-

Purify the remaining PCR product to remove unincorporated primers and dNTPs using an enzymatic method (e.g., ExoSAP-IT) or a column-based purification kit.

-

-

Cycle Sequencing Reaction:

-

Set up cycle sequencing reactions using a BigDye™ Terminator kit. Each reaction contains:

-

Purified PCR product (template DNA)

-

A single primer (either forward or reverse)

-

BigDye™ reaction mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)

-

-

Perform the reaction in a thermal cycler for ~25 cycles.

-

-

Sequencing and Analysis:

-

Purify the cycle sequencing products to remove unincorporated dye terminators.

-

Resuspend the purified product in highly deionized formamide.

-

Separate the fluorescently labeled DNA fragments by size using capillary electrophoresis on an automated DNA sequencer (e.g., Applied Biosystems 3730).

-

The sequencer's software generates an electropherogram. Analyze the sequence data using software (e.g., SeqScape®, FinchTV) to compare the patient's sequence to the reference human genome sequence and identify any variants.[14][15]

-

Differential Diagnosis

An elevated C4-acylcarnitine on a newborn screen is not exclusive to SUCL deficiency. However, this compound is a dicarboxylic acylcarnitine (C4-DC). Other conditions may elevate different C4 isomers.

-

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency: This condition leads to the accumulation of butyrylcarnitine (a C4 mono-carboxylic acylcarnitine), not this compound.[16][17]

-

Isobutyryl-CoA Dehydrogenase (IBDH) Deficiency: This results in elevated isobutyrylcarnitine, another C4 isomer.

-

Methylmalonic Acidemia (MMA): While SUCL deficiency causes a mild secondary MMA, primary MMA due to mutations in MMUT, MMAA, MMAB, etc., presents with much more pronounced elevations of methylmalonic acid and can also show elevated propionylcarnitine (C3) and sometimes methylmalonylcarnitine, which is isobaric with this compound.[6] Differentiating these requires specific LC-MS/MS methods that can separate the isobars.[2]

Conclusion and Future Directions

The genetic basis of elevated this compound is firmly established in the context of Succinate-CoA Ligase deficiency arising from mutations in SUCLG1 and SUCLA2. Diagnosis relies on a systematic workflow combining metabolite analysis, enzymatic assays, and molecular genetic testing. For drug development professionals, understanding the precise molecular mechanism—impaired Krebs cycle function and mtDNA depletion—is paramount. Future therapeutic strategies may focus on bypassing the metabolic block, stabilizing the SUCL enzyme complex, or addressing the downstream consequences of mtDNA depletion. The detailed protocols and data presented herein serve as a critical resource for advancing research and development in this area of rare mitochondrial disease.

References

- 1. Expanding the phenotypic spectrum of Succinyl-CoA Ligase Deficiency through functional validation of a new SUCLG1 variant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SUCLA2 mutations cause global protein succinylation contributing to the pathomechanism of a hereditary mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinyl-CoA ligase deficiency: a mitochondrial hepatoencephalomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Biochemical and genetic characteristics of patients with primary carnitine deficiency identified through newborn screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Newborn screening of primary carnitine deficiency: clinical and molecular genetic characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SUCLG1-Related Mitochondrial DNA Depletion Syndrome, Encephalomyopathic Form with Methylmalonic Aciduria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Succinyl-CoA synthetase (SUCLA2) deficiency in two siblings with impaired activity of other mitochondrial oxidative enzymes in skeletal muscle without mitochondrial DNA depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Characteristics of Succinate Coenzyme A (Succinate-CoA) Ligases: Conversion of Malate to Malyl-CoA and CoA-Thioester Formation of Succinate Analogues In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Novel compound heterozygous SUCLG1 variants may contribute to mitochondria DNA depletion syndrome‐9 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

Succinylcarnitine: A Key Biomarker in the Diagnosis and Understanding of Organic Acidemias

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Succinylcarnitine (C4-DC), a dicarboxylic acylcarnitine, has emerged as a critical biomarker in the differential diagnosis of several inherited metabolic disorders, collectively known as organic acidemias. These conditions, stemming from enzymatic defects in amino acid and fatty acid catabolism, lead to the accumulation of toxic organic acids and their corresponding acyl-CoA esters. The subsequent transesterification of these acyl-CoAs to carnitine results in the formation of specific acylcarnitine profiles that are detectable in biological fluids. This technical guide provides a comprehensive overview of the biochemical role of this compound, its association with specific organic acidemias—notably succinyl-CoA synthetase (SCS) deficiency, methylmalonic acidemia (MMA), propionic acidemia (PA), and glutaric aciduria type 1 (GA-1)—and detailed methodologies for its quantification. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for these rare metabolic diseases.

Introduction: The Role of Acylcarnitines in Metabolism

Carnitine and its acyl esters, known as acylcarnitines, are essential for cellular energy metabolism. Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[1] In the context of organic acidemias, the accumulation of specific acyl-CoA intermediates due to enzymatic blocks leads to a secondary "detoxification" pathway involving carnitine. Carnitine acyltransferases catalyze the transfer of the acyl group from CoA to carnitine, forming acylcarnitines that can be exported from the mitochondria and excreted in the urine. This process helps to replenish the intramitochondrial pool of free coenzyme A (CoA-SH), which is crucial for numerous metabolic pathways, including the Krebs cycle and fatty acid oxidation.[2][3]

This compound is the carnitine ester of succinic acid, a four-carbon dicarboxylic acid. Its accumulation is particularly informative for disorders involving the Krebs cycle and the catabolism of certain amino acids.

This compound and its Association with Organic Acidemias

Elevated levels of this compound are a hallmark of specific organic acidemias where the metabolism of succinyl-CoA is impaired.

Succinyl-CoA Synthetase (SCS) Deficiency

Succinyl-CoA synthetase (SCS), also known as succinyl-CoA ligase, is a mitochondrial enzyme that catalyzes the reversible conversion of succinyl-CoA to succinate in the Krebs cycle, coupled with the phosphorylation of ADP or GDP to ATP or GTP, respectively.[4] Genetic defects in the genes encoding the subunits of SCS (SUCLG1, SUCLA2) lead to SCS deficiency, a severe mitochondrial encephalomyopathy.[5][6] The enzymatic block results in the accumulation of succinyl-CoA, which is then converted to this compound.[4] Therefore, elevated this compound is a primary and highly specific biomarker for SCS deficiency.[5]

Methylmalonic Acidemia (MMA) and Propionic Acidemia (PA)

Propionic acidemia and methylmalonic acidemia are disorders of branched-chain amino acid and odd-chain fatty acid metabolism. PA is caused by a deficiency of propionyl-CoA carboxylase, while MMA results from a defect in methylmalonyl-CoA mutase or the metabolism of its cofactor, vitamin B12.[2][7] Both disorders lead to the accumulation of propionyl-CoA and its metabolites. In MMA, methylmalonyl-CoA also accumulates. The elevation of C4-dicarboxylic carnitine (C4DC), which is an isobaric mixture of this compound and methylmalonylcarnitine, is a common finding in the acylcarnitine profile of these patients.[5][8] However, the ability to chromatographically separate these two isomers is crucial for differential diagnosis. In classical MMA, methylmalonylcarnitine is the predominantly elevated species, whereas in SCS deficiency, this compound is the sole elevated isomer.[5]

Glutaric Aciduria Type 1 (GA-1)

Glutaric aciduria type 1 is an autosomal recessive disorder of lysine, hydroxylysine, and tryptophan metabolism caused by a deficiency of glutaryl-CoA dehydrogenase.[9][10] This leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutaryl-CoA. The primary biomarker for GA-1 is glutarylcarnitine (C5DC).[9][10] While this compound is not a primary diagnostic marker for GA-1, alterations in Krebs cycle intermediates due to the primary metabolic block can sometimes lead to secondary, less pronounced changes in other acylcarnitines, including this compound.

Data Presentation: Quantitative Analysis of this compound in Organic Acidemias

The following tables summarize the typical concentrations of this compound and related biomarkers in dried blood spots (DBS) and plasma for various organic acidemias compared to healthy individuals. It is important to note that values can vary between laboratories due to different methodologies and patient populations.

Table 1: this compound and Related Biomarker Concentrations in Dried Blood Spots (DBS)

| Analyte | Condition | Concentration Range (µmol/L) | Reference |

| This compound (C4DC) | Healthy Newborns | 0.03 - 0.5 | |

| SCS Deficiency | Significantly elevated (specific range not consistently reported, but well above normal) | [4][5] | |

| Methylmalonic Acidemia (MMA) | Elevated (as part of total C4DC) | [8][11] | |

| Propionic Acidemia (PA) | Elevated (as part of total C4DC) | [8][12] | |

| Glutarylcarnitine (C5DC) | Healthy Newborns | < 0.2 | [9][10] |

| Glutaric Aciduria Type 1 (GA-1) | > 0.4 (often significantly higher) | [9][10] | |

| Propionylcarnitine (C3) | Healthy Newborns | 0.5 - 4.5 | [11] |

| Propionic Acidemia (PA) | > 5.0 (often > 20) | [12] | |

| Methylmalonic Acidemia (MMA) | > 5.0 (often > 20) | [11] |

Table 2: Plasma Acylcarnitine Concentrations

| Analyte | Condition | Concentration Range (µmol/L) | Reference |

| Free Carnitine (C0) | Healthy Adults | 22 - 50 | [13][14] |

| Acetylcarnitine (C2) | Healthy Adults | 2 - 18 | [15] |

| Short-Chain Acylcarnitines | Propionic Acidemia (untreated) | Increased (e.g., 28.6 vs 5.7 ± 3.5 in controls) | [12] |

| Methylmalonic Acidemia (untreated) | Increased | [3] |

Experimental Protocols: Quantification of this compound by LC-MS/MS

The gold standard for the quantification of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed, generalized protocol for the analysis of acylcarnitines from dried blood spots.

Materials and Reagents

-

Dried blood spot (DBS) cards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

n-Butanol

-